molecular formula C10H14N2O2 B13579527 Methyl 4-amino-3-(pyridin-4-yl)butanoate

Methyl 4-amino-3-(pyridin-4-yl)butanoate

Cat. No.: B13579527
M. Wt: 194.23 g/mol
InChI Key: PBSVIKMJXXEINM-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(pyridin-4-yl)butanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of butanoic acid and contains both an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(pyridin-4-yl)butanoate typically involves the reaction of 4-aminopyridine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The raw materials are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(pyridin-4-yl)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents such as methyl iodide are employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 4-amino-3-(pyridin-4-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(pyridin-4-yl)butanoate
  • Ethyl 3-amino-3-(pyridin-4-yl)butanoate
  • Methyl 4-amino-3-(pyridin-3-yl)butanoate

Uniqueness

Methyl 4-amino-3-(pyridin-4-yl)butanoate is unique due to its specific substitution pattern on the butanoate backbone and the position of the amino group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-amino-3-pyridin-4-ylbutanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)6-9(7-11)8-2-4-12-5-3-8/h2-5,9H,6-7,11H2,1H3

InChI Key

PBSVIKMJXXEINM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1=CC=NC=C1

Origin of Product

United States

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